(2R)-4-Methyl-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylic acid
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Overview
Description
(2R)-4-Methyl-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a furan ring, a carboxylic acid group, and several substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Methyl-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a substituted butenolide, the compound can be synthesized via an intramolecular aldol condensation reaction. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2R)-4-Methyl-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R)-4-Methyl-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-4-Methyl-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2R)-4-Methyl-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylic acid: shares structural similarities with other furan derivatives, such as furan-2-carboxylic acid and 5-methylfuran-2-carboxylic acid.
Unique Features: The presence of the propyl and methyl substituents, as well as the specific stereochemistry, distinguishes this compound from other similar molecules. These unique features may confer specific reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
390401-25-9 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2R)-4-methyl-5-oxo-2-propyl-2H-furan-3-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6H,3-4H2,1-2H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
GMDXRLRSQUTZAT-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@@H]1C(=C(C(=O)O1)C)C(=O)O |
Canonical SMILES |
CCCC1C(=C(C(=O)O1)C)C(=O)O |
Origin of Product |
United States |
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